molecular formula C25H23N3O2S2 B282798 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide

Cat. No. B282798
M. Wt: 461.6 g/mol
InChI Key: IMYRXGDXWCGDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide can modulate various biochemical and physiological pathways in the body. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, it has been demonstrated to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage.

Future Directions

There are several future directions for the research on 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound to minimize potential toxicity. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide involves the reaction of 6-amino-2-mercaptobenzothiazole with acetic anhydride to form 6-acetylamino-2-mercaptobenzothiazole. The resulting compound is then reacted with N-diphenylmethyl-2-bromoacetamide in the presence of a base to form the final product.

Scientific Research Applications

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylpropanamide

InChI

InChI=1S/C25H23N3O2S2/c1-16(31-25-27-21-14-13-20(26-17(2)29)15-22(21)32-25)24(30)28-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,23H,1-2H3,(H,26,29)(H,28,30)

InChI Key

IMYRXGDXWCGDDS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C

Origin of Product

United States

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